molecular formula C22H22FN3O2S B2457008 N-(4-ETHOXYPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE CAS No. 1326828-26-5

N-(4-ETHOXYPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Cat. No.: B2457008
CAS No.: 1326828-26-5
M. Wt: 411.5
InChI Key: PXIZYQRHKWCEGZ-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with an ethoxyphenyl group, a fluorine atom, and a thiomorpholino group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. The starting materials often include 4-ethoxyaniline, 6-fluoroquinoline, and thiomorpholine. The synthetic route may involve the following steps:

    Nitration and Reduction: Nitration of 4-ethoxyaniline followed by reduction to obtain the corresponding amine.

    Quinoline Formation: Cyclization reactions to form the quinoline core.

    Substitution Reactions: Introduction of the fluorine atom and thiomorpholino group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(4-ETHOXYPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Biology: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Industry: The compound’s unique properties make it useful in the synthesis of other complex organic molecules and as a precursor in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-((4-Methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone
  • (4-((4-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone
  • (4-((4-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone

Uniqueness

Compared to similar compounds, N-(4-ETHOXYPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE exhibits unique properties due to the presence of the ethoxy group. This group can influence the compound’s lipophilicity, electronic properties, and overall biological activity. The ethoxy group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

[4-(4-ethoxyanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c1-2-28-17-6-4-16(5-7-17)25-21-18-13-15(23)3-8-20(18)24-14-19(21)22(27)26-9-11-29-12-10-26/h3-8,13-14H,2,9-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIZYQRHKWCEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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